

An In-depth Technical Guide to Brequinar (CAS Number 83803-82-1)

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Compound of Interest

Compound Name: 4-(Chloromethyl)-N-isopropylbenzamide

CAS No.: 83803-82-1

Cat. No.: B1352128

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Brequinar, identified by CAS number 83803-82-1 for its sodium salt, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Also known by the developmental codes DuP-785 and NSC 368390, this quinolinecarboxylic acid derivative has been a subject of significant research in oncology and immunology.[1][3] Initially developed by DuPont Pharmaceuticals in the 1980s, Brequinar's journey through clinical trials has revealed a nuanced profile of activity, with notable efficacy in certain hematological malignancies despite challenges in treating solid tumors.[1][4] This guide provides a comprehensive technical overview of Brequinar, from its fundamental properties and mechanism of action to its biological effects and relevant experimental protocols.

Physicochemical Properties

Brequinar sodium is the sodium salt of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid.[2]

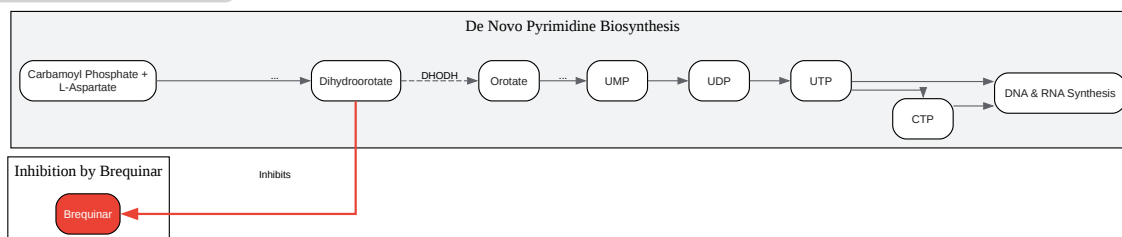
Property	Value	Source
Molecular Formula	C ₂₃ H ₁₄ F ₂ NNaO ₂	
Molecular Weight	397.35 g/mol	[5]
CAS Number	83803-82-1 (sodium salt)	Inferred from prompt
Synonyms	Brequinar sodium, DuP-785, NSC 368390	[1][6]
Appearance	Off-white solid	
Solubility	Soluble in DMSO (50 mg/mL) and water (100 mM)	[7]
Purity	≥98% (by HPLC)	[7]

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

Brequinar's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][8] This enzyme is responsible for the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[9]

The inhibition of DHODH by Brequinar leads to a depletion of the intracellular pyrimidine pool, which in turn halts cell cycle progression and inhibits cell proliferation.[1][10] Brequinar exhibits mixed inhibition kinetics with respect to both dihydroorotate and the cofactor ubiquinone Q6, with K_i values in the low nanomolar range (5-8 nM).[2][8] It is suggested that Brequinar binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[2][8] This specificity is highlighted by the fact that Brequinar does not inhibit DHODH from non-mammalian sources such as yeast or bacteria.[2][8]

Brequinar inhibits DHODH, blocking pyrimidine synthesis.



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Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.

Biological and Therapeutic Effects

Brequinar has demonstrated significant anti-proliferative activity against a wide range of cancer cell lines in vitro. Its efficacy is particularly pronounced in hematological malignancies.[11] However, its clinical development for solid tumors was halted due to a narrow therapeutic window and significant side effects at effective doses.[1][4] More recently, there has been renewed interest in Brequinar for the treatment of acute myeloid leukemia (AML), with ongoing clinical trials exploring its potential in this indication.[11][12]

Anticancer Activity

The cytostatic and cytotoxic effects of Brequinar are a direct consequence of pyrimidine starvation. The table below summarizes the 50% inhibitory concentration (IC50) values of Brequinar against various human cancer cell lines.

Cell Line	Cancer Type	IC50 (µM)	Source
A-375	Melanoma	0.59	[13]
A549	Lung Carcinoma	4.1	[13]
HCT 116	Colon Cancer	Most sensitive	[4]
HT-29	Colon Cancer	-	[4]
MIA PaCa-2	Pancreatic Cancer	-	[4]
HL-60	Acute Myeloid Leukemia	4.4 nM	[14]
Jurkat	Acute T Cell Leukemia	-	[14]
WM266-4	Melanoma	-	[14]
HT-1080	Fibrosarcoma	-	[14]
A431	Epidermoid Carcinoma	-	[14]
SK-N-AS	Neuroblastoma	-	[11]
SK-N-BE(2)C	Neuroblastoma	-	[11]

Immunosuppressive and Antiviral Activity

Beyond its anticancer effects, Brequinar has also been investigated as an immunosuppressant for preventing organ transplant rejection due to its ability to inhibit the proliferation of immune cells.[1] Furthermore, its broad-spectrum antiviral activity is an area of active research.[13][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

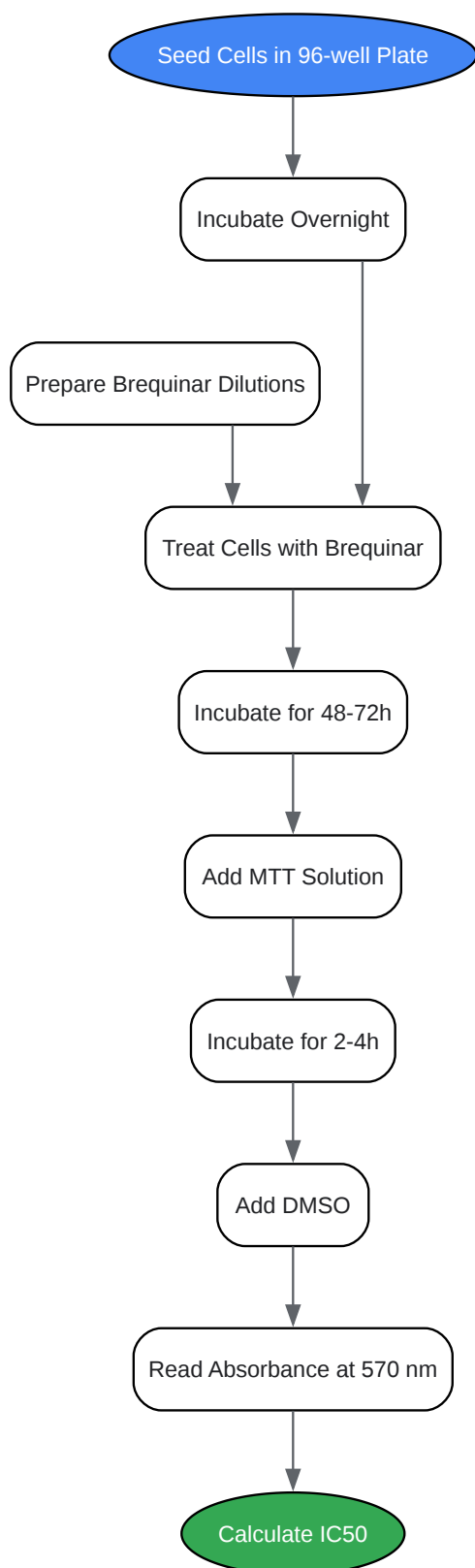
This protocol provides a general framework for assessing the effect of Brequinar on the viability of adherent cancer cells.

Materials:

- Brequinar sodium (CAS 83803-82-1)
- Cancer cell line of interest (e.g., A549)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare a stock solution of Brequinar in an appropriate solvent (e.g., water or DMSO).
- Prepare serial dilutions of Brequinar in complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of Brequinar. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve Brequinar).
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add MTT solution to each well and incubate for 2-4 hours.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



Workflow for MTT Cell Viability Assay.

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Caption: Workflow for MTT Cell Viability Assay.

DHODH Enzyme Activity Assay

This is a representative protocol for measuring the enzymatic activity of DHODH and its inhibition by Brequinar.[16]

Materials:

- Recombinant human DHODH
- Brequinar sodium
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
- Coenzyme Q10
- 2,6-dichloroindophenol (DCIP)
- Dihydroorotic acid
- Microplate reader

Procedure:

- Pre-incubate recombinant human DHODH with varying concentrations of Brequinar in the assay buffer containing coenzyme Q10 and DCIP at 25°C for 30 minutes.
- Initiate the reaction by adding dihydroorotic acid to the mixture.
- Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader at 25°C. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of dihydroorotate.
- Calculate the initial reaction rates and determine the IC₅₀ of Brequinar for DHODH inhibition.

Synthesis and Analysis

The synthesis of Brequinar and its analogs has been described in the scientific literature, often involving multi-step synthetic routes.[17][18] For analytical purposes, High-Performance Liquid

Chromatography (HPLC) is a commonly used method to determine the purity and quantify the concentration of Brequinar in various matrices, including plasma and urine.[3][19]

Conclusion

Brequinar remains a valuable tool for researchers studying pyrimidine metabolism and its role in cancer and other proliferative diseases. Its potent and selective inhibition of DHODH provides a clear mechanism of action that can be exploited for therapeutic purposes, particularly in hematological malignancies like AML. This guide offers a foundational understanding of Brequinar's properties and applications, intended to support further research and development efforts in this area.

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